2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a complex organic compound that features a chlorophenoxy group and an imidazo[1,2-a]pyrimidinyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyrimidine moiety . Compounds with this moiety have been found to have various biological activities and can act as inhibitors for different targets. For example, some imidazo[1,2-a]pyrimidine derivatives have been discovered as CDK4/6 inhibitors .
Biochemical Pathways
If it acts as a cdk4/6 inhibitor, it could affect cell cycle regulation .
Result of Action
If it acts as a cdk4/6 inhibitor, it could potentially stop the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[1,2-a]pyrimidine scaffold.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyrimidine ring by condensing appropriate precursors.
Intramolecular Cyclizations: This method involves the cyclization of linear precursors to form the heterocyclic imidazo[1,2-a]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is unique due to its specific combination of functional groups and the presence of both the chlorophenoxy and imidazo[1,2-a]pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-4-8-17(9-5-15)27-13-19(26)23-16-6-2-14(3-7-16)18-12-25-11-1-10-22-20(25)24-18/h1-12H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGAZIQSJZFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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